molecular formula C8H10N2OS2 B5907377 3-ethoxy-5-(ethylthio)isothiazole-4-carbonitrile

3-ethoxy-5-(ethylthio)isothiazole-4-carbonitrile

Cat. No.: B5907377
M. Wt: 214.3 g/mol
InChI Key: JKFNVWGKOYSUDI-UHFFFAOYSA-N
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Description

3-ethoxy-5-(ethylthio)isothiazole-4-carbonitrile is a heterocyclic compound that contains a five-membered ring consisting of one nitrogen atom, one sulfur atom, and three carbon atoms. It is commonly used as a building block in the synthesis of various organic compounds due to its unique properties.

Mechanism of Action

The mechanism of action of 3-ethoxy-5-(ethylthio)isothiazole-4-carbonitrile is not well understood. However, it has been reported to exhibit antibacterial and antifungal activities. It has also been shown to inhibit the growth of certain cancer cells.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. It has also been reported to exhibit antioxidant and anti-inflammatory activities.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-ethoxy-5-(ethylthio)isothiazole-4-carbonitrile in lab experiments is its unique properties, which make it a useful building block in the synthesis of various organic compounds. However, one of the limitations is its toxicity, which requires proper handling and disposal.

Future Directions

There are several future directions for the research on 3-ethoxy-5-(ethylthio)isothiazole-4-carbonitrile. One direction is to investigate its potential as a therapeutic agent for the treatment of various diseases, such as cancer and Alzheimer's disease. Another direction is to develop new synthetic routes for the preparation of this compound and its derivatives. Additionally, the development of new applications for this compound in materials science and catalysis is also an area of future research.

Synthesis Methods

The synthesis of 3-ethoxy-5-(ethylthio)isothiazole-4-carbonitrile involves the reaction of 2-aminothiophenol with ethyl chloroacetate to form 3-ethoxy-5-(ethylthio)isothiazole-4-carboxylic acid ethyl ester. The ester is then treated with phosphorus pentoxide and thionyl chloride to form the corresponding nitrile.

Scientific Research Applications

3-ethoxy-5-(ethylthio)isothiazole-4-carbonitrile has been widely used in various scientific research fields. It has been used as a building block in the synthesis of various organic compounds, such as heterocyclic compounds, pharmaceuticals, and agrochemicals. It has also been used as a precursor for the synthesis of thiazole-based dyes and fluorescent probes.

Properties

IUPAC Name

3-ethoxy-5-ethylsulfanyl-1,2-thiazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2OS2/c1-3-11-7-6(5-9)8(12-4-2)13-10-7/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKFNVWGKOYSUDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NSC(=C1C#N)SCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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